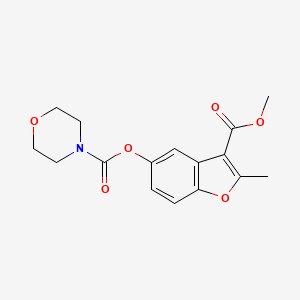

3-(methoxycarbonyl)-2-methyl-1-benzofuran-5-yl 4-morpholinecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzofuran derivatives, including those similar to 3-(methoxycarbonyl)-2-methyl-1-benzofuran-5-yl 4-morpholinecarboxylate, often involves multi-step reactions. For example, functionalized benzofuran scaffolds can be synthesized through a four-step reaction starting from salicyaldehyde derivatives, indicating a potential pathway for the synthesis of the subject compound (Rangaswamy et al., 2017). Moreover, the synthesis of benzofuran-morpholinomethyl-pyrazoline hybrids via the Mannich reaction suggests another method that could be adapted for the synthesis of the target compound (Hassan et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds reveals significant insights. For instance, the crystal structure of a closely related compound was elucidated, showing specific orientations and intermolecular interactions, which could provide insights into the molecular structure of 3-(methoxycarbonyl)-2-methyl-1-benzofuran-5-yl 4-morpholinecarboxylate (Wang et al., 2009).

Chemical Reactions and Properties

Benzofuran derivatives are known to undergo various chemical reactions, including cycloadditions, condensations, and polymerization inhibitions, indicating the reactive nature of these compounds. For instance, gold(III)-catalyzed tandem reactions of O-arylhydroxylamines with dicarbonyl compounds have been used to synthesize carbonylated benzofuran derivatives, suggesting possible reactions that 3-(methoxycarbonyl)-2-methyl-1-benzofuran-5-yl 4-morpholinecarboxylate might undergo (Liu et al., 2010).

Physical Properties Analysis

The physical properties of benzofuran derivatives, such as solubility, melting points, and crystalline structure, can be inferred from similar compounds. The detailed crystallographic analysis provides insights into the physical characteristics that might be expected for 3-(methoxycarbonyl)-2-methyl-1-benzofuran-5-yl 4-morpholinecarboxylate.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, can be extrapolated from studies on similar benzofuran compounds. For instance, the synthesis and characterization of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives have shown potential antimicrobial activity, suggesting that similar chemical properties might be explored for the compound (Krawiecka et al., 2012).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

The compound has been utilized in the synthesis of novel 1,2,4-triazole derivatives, showcasing antimicrobial activities. These derivatives were synthesized from various ester ethoxycarbonylhydrazones with primary amines, indicating potential for developing antimicrobial agents (Bektaş et al., 2010).

Photoinitiators for Ultraviolet-Curable Pigmented Coatings

The compound has been integrated into copolymeric systems bearing side-chain thioxanthone and α-aminoacetophenone moieties. These systems have been evaluated as photoinitiators for ultraviolet-curable pigmented coatings, demonstrating the compound's utility in material sciences and coating technologies (Angiolini et al., 1997).

Anti-Inflammatory and Analgesic Agents

In pharmaceutical research, the compound has been a precursor in the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These new compounds have shown promising anti-inflammatory and analgesic properties, indicating potential for therapeutic applications (Abu‐Hashem et al., 2020).

Ionic Liquids Synthesis and Application

Research on the synthesis of 4-benzyl-4-methylmorpholinium-based ionic liquids incorporating the compound has revealed their moderate to low toxicity and potential as new solvents for biomass, showcasing the compound's role in green chemistry and environmental sustainability (Pernak et al., 2011).

Acetylcholinesterase Inhibition

Studies have demonstrated the use of related benzofuran derivatives for inhibiting human acetylcholinesterase and butyrylcholinesterase, highlighting potential applications in treating neurodegenerative diseases (Luo et al., 2005).

Safety and Hazards

Eigenschaften

IUPAC Name |

(3-methoxycarbonyl-2-methyl-1-benzofuran-5-yl) morpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO6/c1-10-14(15(18)20-2)12-9-11(3-4-13(12)22-10)23-16(19)17-5-7-21-8-6-17/h3-4,9H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWXTNAMSPUBJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)N3CCOCC3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl morpholine-4-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-methyl-5-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5558832.png)

acetate](/img/structure/B5558847.png)

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5558858.png)

![1-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5558863.png)

![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5558864.png)

![2-methyl-5-[2-(2-naphthyloxy)propanoyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5558867.png)

![2-ethyl-1-[(4-hydroxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5558872.png)

![(3aS*,6aS*)-2-benzyl-5-(2-methyl-5-propylpyrimidin-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5558884.png)

![2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5558920.png)